2-(5-Bromo-3-pyridyl)-2-hydroxyacetic Acid
Description
2-(5-Bromo-3-pyridyl)-2-hydroxyacetic acid (synonyms: 2-(5-bromopyridin-3-yl)acetic acid, 5-bromo-3-pyridineacetic acid) is a heterocyclic carboxylic acid derivative featuring a pyridine ring substituted with a bromine atom at position 5 and a hydroxyacetic acid moiety at position 3 . Its molecular formula is C₇H₆BrNO₃, with a molecular weight of 248.04 g/mol (calculated). The compound’s structure combines the electronic effects of the pyridine nitrogen, the bromine substituent’s steric and electronegative properties, and the acidic α-hydroxy group.
Properties
Molecular Formula |
C7H6BrNO3 |
|---|---|
Molecular Weight |
232.03 g/mol |
IUPAC Name |
2-(5-bromopyridin-3-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C7H6BrNO3/c8-5-1-4(2-9-3-5)6(10)7(11)12/h1-3,6,10H,(H,11,12) |
InChI Key |
FNBFVMVONMYPTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Br)C(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the lithiation of 3-bromo-5-(4,4’-dimethyl-1,3-oxazolin-2-yl)pyridine, followed by reaction with a suitable electrophile to introduce the hydroxyacetic acid moiety . The reaction conditions often require the use of strong bases such as n-butyllithium and subsequent quenching with electrophiles under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agents. The subsequent introduction of the hydroxyacetic acid group can be achieved through catalytic processes or via intermediate formation followed by hydrolysis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromopyridin-3-yl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, or the compound can undergo reduction to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions include substituted pyridines, carbonyl derivatives, and coupled products with various functional groups.
Scientific Research Applications
2-(5-Bromopyridin-3-yl)-2-hydroxyacetic acid is utilized in several scientific research fields:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Pharmaceuticals: As an intermediate in the synthesis of potential drug candidates.
Agrochemicals: Used in the development of new pesticides and herbicides.
Material Science: In the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-bromopyridin-3-yl)-2-hydroxyacetic acid involves its interaction with various molecular targets. The bromine atom and hydroxyacetic acid moiety allow it to participate in hydrogen bonding, nucleophilic substitution, and coordination with metal ions. These interactions can modulate biological pathways and enzyme activities, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with 2-(5-bromo-3-pyridyl)-2-hydroxyacetic acid, differing in aromatic rings, substituents, or functional groups.
Pyridine-Based Analogs
(a) 2-(5-Bromo-3-chloropyridin-2-yl)acetic Acid (CAS: 1211525-50-6)
- Molecular Formula: C₇H₅BrClNO₂
- Key Differences: Incorporates both bromine (position 5) and chlorine (position 3) on the pyridine ring.
- Applications : Likely used as a halogenated intermediate in cross-coupling reactions for drug discovery.
(b) Ethyl 2-(3-amino-5-bromopyridin-2-yl)acetate (CAS: 1379312-86-3)
- Molecular Formula : C₉H₁₁BrN₂O₂
- Key Differences: The hydroxyacetic acid group is esterified (ethyl ester), reducing acidity. The amino group at position 3 introduces nucleophilic reactivity, making it suitable for further functionalization .
Heterocyclic Ring Variants
(a) 2-(5-Bromo-2-thienyl)acetic Acid (CAS: 71637-38-2)
- Molecular Formula : C₆H₅BrO₂S
- Key Differences : Replaces pyridine with a thiophene ring. The sulfur atom confers lower basicity and higher lipophilicity compared to pyridine derivatives. This may enhance membrane permeability in biological systems .
(b) [5-(5-Bromo-2-furyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic Acid (CAS: 1000340-99-7)
Benzene Ring Analogs
(a) 4-Fluoromandelic Acid (CAS: 395-33-5)
- Molecular Formula : C₈H₇FO₃
- Key Differences : Replaces pyridine with a fluorinated benzene ring. The absence of a nitrogen atom reduces basicity, while the fluorine substituent increases electronegativity, enhancing the compound’s acidity (pKa ~2.5–3.0) compared to bromopyridyl derivatives .
(b) 2-(2,4-Dibromophenyl)-2-hydroxyacetic Acid (CAS: 871944-17-1)
- Molecular Formula : C₈H₆Br₂O₃
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Aromatic Ring Type |
|---|---|---|---|---|
| This compound | C₇H₆BrNO₃ | 248.04 | Br (C5), OH (α-position) | Pyridine |
| 2-(5-Bromo-3-chloropyridin-2-yl)acetic acid | C₇H₅BrClNO₂ | 265.48 | Br (C5), Cl (C3) | Pyridine |
| 2-(5-Bromo-2-thienyl)acetic acid | C₆H₅BrO₂S | 229.07 | Br (C5), thiophene ring | Thiophene |
| 4-Fluoromandelic acid | C₈H₇FO₃ | 186.14 | F (C4), OH (α-position) | Benzene |
Table 2: Functional Group Impact on Properties
| Compound | Key Functional Groups | Expected Acidity (Relative) | Likely Solubility Profile |
|---|---|---|---|
| This compound | Pyridine, Br, α-hydroxyacid | Moderate (pyridine weak base) | Polar solvents (e.g., DMSO) |
| 4-Fluoromandelic acid | Benzene, F, α-hydroxyacid | High (electron-withdrawing F) | Water, ethanol |
| 2-(5-Bromo-2-thienyl)acetic acid | Thiophene, Br, carboxylic acid | Low (thiophene non-polar) | Organic solvents (e.g., THF) |
Biological Activity
2-(5-Bromo-3-pyridyl)-2-hydroxyacetic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a bromine atom substituted on a pyridine ring and a hydroxyl group attached to an acetic acid moiety. This unique structure contributes to its biological activity, particularly in anti-inflammatory and anticancer contexts.
Anti-inflammatory Properties
Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. The presence of the pyridine ring is often associated with inhibition of pro-inflammatory pathways, suggesting that this compound may possess similar properties. Preliminary studies have shown its potential to modulate cytokine production, particularly interleukins involved in inflammatory responses.
Anticancer Activity
Studies have explored the cytotoxic effects of related compounds on various cancer cell lines. For instance, derivatives with bromine substitutions have demonstrated selective activity against breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, which may be applicable to this compound as well .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory processes.
- Receptor Interaction : The compound could interact with receptors that mediate cellular responses to inflammation and cancer progression.
- Gene Expression Modulation : It may alter the expression levels of genes associated with inflammation and tumorigenesis.
Case Studies
- In Vitro Studies : Research has shown that compounds similar to this compound can significantly reduce cell viability in cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). These studies typically employ assays like MTT or Annexin V staining to assess cytotoxicity and apoptosis .
- Animal Models : In vivo studies using rodent models have indicated that administration of related compounds leads to a decrease in tumor size and weight, along with reduced inflammatory markers in serum. Such findings suggest that this compound could be effective in reducing tumor burden while also mitigating inflammation .
Data Summary
| Biological Activity | Mechanism | Study Type | Findings |
|---|---|---|---|
| Anti-inflammatory | Cytokine modulation | In vitro | Reduced IL-6 production |
| Anticancer | Apoptosis induction | In vitro | Decreased viability in MCF-7 cells |
| Tumor reduction | Gene expression modulation | In vivo | Decreased tumor size in rodent models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
